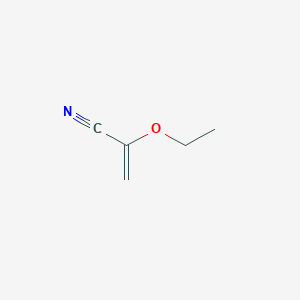
2-Ethoxyprop-2-enenitrile
Cat. No. B178957
M. Wt: 97.12 g/mol
InChI Key: RVBFWXYFXKDVKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07989485B2
Procedure details


A solution of sodium ethoxide in ethanol was prepared by dissolving sodium (0.5 g, 21.9 mmol) in ethanol (25 ml) in a dry nitrogen atmosphere and 3,4-dichlorophenylhydrazine hydrochloride (1.85 g, 8 mmol) was added. The mixture was warmed to reflux for 45 min. with stirring, then cooled to room temperature and ethoxyacrylonitrile (1.4 g, 14 mmol) added and warmed again to reflux for 24 hours. The reaction mixture was cooled to room temperature and followed by addition of water (7 ml) and 6N HCl to adjust the pH to ˜2. The resulting aqueous-ethanolic solution was stirred at room temperature for 3 hours, treated with 10% aq. NaOH to a pH 7-8 and stirred overnight. A red colour solid appeared and it was filtered, washed with water and dried to give 1-(3,4-dichlorophenyl)-1H-pyrazol-3-amine (1.57 g, 88% yield)








Name

Yield
88%
Identifiers


|
REACTION_CXSMILES
|
[Na].Cl.[Cl:3][C:4]1[CH:5]=[C:6]([NH:11][NH2:12])[CH:7]=[CH:8][C:9]=1[Cl:10].[CH2:13]([O:15][C:16](=[CH2:19])[C:17]#[N:18])[CH3:14].Cl.[OH-].[Na+:22]>C(O)C.O>[O-:15][CH2:13][CH3:14].[Na+:22].[Cl:3][C:4]1[CH:5]=[C:6]([N:11]2[CH:19]=[CH:16][C:17]([NH2:18])=[N:12]2)[CH:7]=[CH:8][C:9]=1[Cl:10] |f:1.2,5.6,9.10,^1:0|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Two
|
Name
|
|
|
Quantity
|
0.5 g
|
|
Type
|
reactant
|
|
Smiles
|
[Na]
|
|
Name
|
|
|
Quantity
|
1.85 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.ClC=1C=C(C=CC1Cl)NN
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Three
|
Name
|
|
|
Quantity
|
1.4 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(C#N)=C
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was warmed
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 45 min.
|
|
Duration
|
45 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
warmed again
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 24 hours
|
|
Duration
|
24 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was cooled to room temperature
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The resulting aqueous-ethanolic solution was stirred at room temperature for 3 hours
|
|
Duration
|
3 h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred overnight
|
|
Duration
|
8 (± 8) h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
it was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[O-]CC.[Na+]
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C=C(C=CC1Cl)N1N=C(C=C1)N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.57 g | |
| YIELD: PERCENTYIELD | 88% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
